molecular formula C14H12N4O2S3 B2797961 N-(4-(3-oxo-3-(thiazol-2-ylamino)propyl)thiazol-2-yl)thiophene-2-carboxamide CAS No. 1020983-13-4

N-(4-(3-oxo-3-(thiazol-2-ylamino)propyl)thiazol-2-yl)thiophene-2-carboxamide

Cat. No. B2797961
CAS RN: 1020983-13-4
M. Wt: 364.46
InChI Key: BIPXRYHNDLNBCC-UHFFFAOYSA-N
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Description

Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The thiazole ring is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .


Synthesis Analysis

The synthesis of thiazole compounds often involves the reaction of an alpha-halo ketone with a thioamide . The substituents on the thiazole ring can greatly affect the biological outcomes .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .


Chemical Reactions Analysis

The C-5 atom of the thiazole ring can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, such as the compound , have been found to exhibit antimicrobial activity . This makes them potentially useful in the development of new antimicrobial drugs.

Antiretroviral Activity

Thiazole derivatives have also been found to have antiretroviral activity . This suggests potential applications in the treatment of retroviral infections, such as HIV.

Antifungal Activity

The compound has potential antifungal applications. Thiazole derivatives have been found to exhibit antifungal activity .

Anticancer Activity

Thiazole derivatives have been found to exhibit anticancer activity . This suggests that they could be used in the development of new anticancer drugs.

Antidiabetic Activity

Thiazole derivatives have been found to have antidiabetic activity . This suggests potential applications in the treatment of diabetes.

Anti-inflammatory Activity

Thiazole derivatives have been found to have anti-inflammatory activity . This suggests potential applications in the treatment of inflammatory conditions.

Anti-Alzheimer Activity

Thiazole derivatives have been found to have anti-Alzheimer activity . This suggests potential applications in the treatment of Alzheimer’s disease.

Antihypertensive Activity

Thiazole derivatives have been found to have antihypertensive activity . This suggests potential applications in the treatment of hypertension.

Mechanism of Action

The mechanism of action of thiazole compounds can vary depending on the specific compound and its biological target .

Future Directions

Thiazole derivatives continue to be a topic of interest in medicinal chemistry research due to their wide range of biological activities . Future research may focus on the design and synthesis of new thiazole derivatives with improved pharmacological activity .

properties

IUPAC Name

N-[4-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2S3/c19-11(17-13-15-5-7-22-13)4-3-9-8-23-14(16-9)18-12(20)10-2-1-6-21-10/h1-2,5-8H,3-4H2,(H,15,17,19)(H,16,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIPXRYHNDLNBCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=NC(=CS2)CCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(3-oxo-3-(thiazol-2-ylamino)propyl)thiazol-2-yl)thiophene-2-carboxamide

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